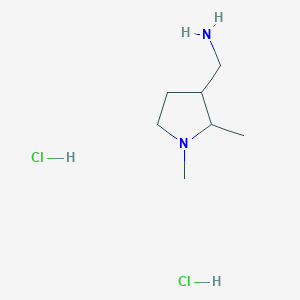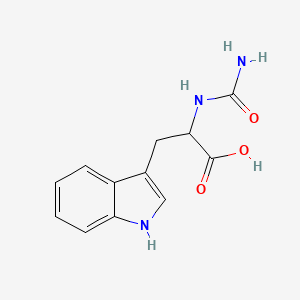![molecular formula C26H45NO6S B11820452 2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid CAS No. 1808218-24-7](/img/structure/B11820452.png)
2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tauroursodeoxycholic acid is a hydrophilic bile acid that is naturally occurring in the body. It is a taurine conjugate of ursodeoxycholic acid and has been used for centuries in traditional Chinese medicine. In contemporary pharmacology, it is recognized for its therapeutic potential in treating various diseases, including neurodegenerative disorders and hepatobiliary conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tauroursodeoxycholic acid typically involves the conjugation of ursodeoxycholic acid with taurine. One method includes adding ursodeoxycholic acid to an acetone solution, followed by cooling and stirring with N-hydroxy succinimide. Dichloromethane is then added, and the reaction is maintained at a low temperature. The resulting solution is treated with a sodium taurate solution, filtered, and the pH is adjusted to obtain the final product .
Industrial Production Methods: Large-scale production of tauroursodeoxycholic acid can be achieved through fermentation processes using engineered Escherichia coli. This method involves optimizing the fermentation medium and conditions to enhance the conversion of taurochenodeoxycholic acid to tauroursodeoxycholic acid. The process includes the use of glycerol and yeast extract modified M9-GY medium, isopropylthio-β-galactoside induction, and a deep-tank static process to promote enzyme-catalyzed reactions .
化学反応の分析
Types of Reactions: Tauroursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its therapeutic effects and metabolic processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products: The major products formed from these reactions include various bile acid derivatives that retain the therapeutic properties of tauroursodeoxycholic acid .
科学的研究の応用
Tauroursodeoxycholic acid has a wide range of scientific research applications:
Chemistry: It is used as a chemical chaperone to stabilize protein folding and prevent aggregation.
Biology: It plays a role in cellular protection by reducing oxidative stress and apoptosis.
Medicine: It is investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and amyotrophic lateral sclerosis. .
作用機序
The mechanism of action of tauroursodeoxycholic acid involves several pathways:
Apoptotic Pathways: It inhibits both intrinsic and extrinsic apoptotic pathways by reducing reactive oxygen species and inactivating BAX, thereby decreasing cytochrome c release.
Neuroprotective Effects: It protects neuronal synapses, reduces tau hyperphosphorylation and aggregation, and exhibits anti-inflammatory properties.
Metabolic Regulation: It improves metabolic disorders by modulating lipid metabolism and reducing cholesterol absorption.
類似化合物との比較
Tauroursodeoxycholic acid is unique among bile acids due to its high hydrophilicity and therapeutic efficacy. Similar compounds include:
Ursodeoxycholic Acid: The parent compound, used primarily for treating gallstones and primary biliary cholangitis.
Taurochenodeoxycholic Acid: Another bile acid with similar therapeutic properties but different metabolic pathways.
Chenodeoxycholic Acid: Used in the treatment of gallstones and certain liver diseases.
Tauroursodeoxycholic acid stands out due to its broader range of applications and higher efficacy in neuroprotective and anti-apoptotic activities .
特性
IUPAC Name |
2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKEVKTKCXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862092 |
Source


|
| Record name | 2-[(3,7-Dihydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1808218-24-7 |
Source


|
| Record name | 2-[(3,7-Dihydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)
![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)
![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)

![Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B11820460.png)
![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)


